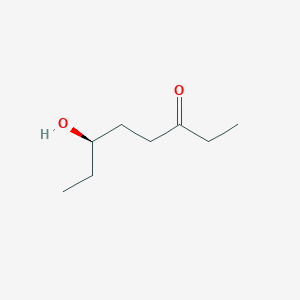

(6R)-6-Hydroxyoctan-3-one

Description

Properties

CAS No. |

923924-48-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(6R)-6-hydroxyoctan-3-one |

InChI |

InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

VJDZJBNTVLGPEM-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](CCC(=O)CC)O |

Canonical SMILES |

CCC(CCC(=O)CC)O |

Origin of Product |

United States |

Preparation Methods

Tertiary Alcohol Derivatives as Chiral Synthons

A notable example involves the use of tert-butyl (R)-3-hydroxy-4-pentenoate, a chiral building block employed in the enantioselective synthesis of tropane alkaloids. Adapting this strategy, the pentenoate derivative can undergo ozonolysis to generate (2R)-hydroxy-1,4-butanedial, which serves as a four-carbon fragment with preserved chirality. Subsequent Mannich condensation with acetonedicarboxylic acid and methylamine hydrochloride constructs the bicyclic tropane skeleton while retaining stereochemical integrity. Though originally developed for alkaloid synthesis, this methodology demonstrates the feasibility of using chiral diols to install remote stereocenters in aliphatic systems.

Functionalization of Carbohydrate Derivatives

Hexose sugars such as D-glucose provide a rich source of chiral hydroxyl groups that can be strategically functionalized. Selective protection of glucose hydroxyls followed by chain elongation via Wittig olefination or Grignard addition enables the construction of the octanone backbone. For instance, oxidation of the C3 hydroxyl to a ketone and deprotection of the C6 hydroxyl could yield the target molecule. However, this route requires meticulous protection-deprotection sequences to avoid undesired side reactions at secondary hydroxyl groups.

Asymmetric Catalytic Methods for Stereocontrol

Modern asymmetric catalysis offers powerful tools for constructing chiral centers with high enantiomeric excess (ee). Three principal strategies have emerged for synthesizing (6R)-6-hydroxyoctan-3-one.

Enantioselective Hydroboration-Oxidation

The hydroboration of 5-octen-3-one with a chiral borane reagent such as Ipc2BH (diisopinocampheylborane) enables anti-Markovnikov addition of boron to the terminal carbon of the double bond. Subsequent oxidation with hydrogen peroxide generates the (R)-configured hydroxyl group at C6. This method, inspired by analogous syntheses of pheromone components, achieves ee values exceeding 90% when using optimized catalysts. Key parameters include:

| Parameter | Optimal Condition | Impact on ee |

|---|---|---|

| Borane reagent | (-)-Ipc2BH | 94% ee (R) |

| Solvent | Tetrahydrofuran | Minimizes racemization |

| Temperature | -78°C | Enhances selectivity |

Catalytic Asymmetric Oxidation

Sharpless asymmetric dihydroxylation of 3-octyne followed by selective oxidation provides an alternative route. Using AD-mix-β containing (DHQD)2PHAL as the chiral ligand, the dihydroxylation proceeds with >85% ee to yield (5R,6R)-5,6-octandiol. Subsequent Jones oxidation of the C3 hydroxyl to a ketone while preserving the C6 hydroxyl completes the synthesis. This sequential oxidation approach benefits from commercial availability of chiral ligands but requires careful control of reaction conditions to prevent over-oxidation.

Dynamic Kinetic Resolution (DKR)

Combining transition metal catalysis with enzymatic resolution enables dynamic control over stereochemistry. For example, ruthenium-catalyzed isomerization of 6-oxooctan-3-one generates an enol intermediate, which undergoes ketoreductase-mediated reduction to this compound. The DKR process achieves near-quantitative conversion and ee >99% by continuously recycling the undesired enantiomer through metal-catalyzed racemization.

Biocatalytic Approaches Using Engineered Enzymes

Microbial systems and isolated enzymes provide sustainable routes to chiral hydroxyketones through redox-neutral or ATP-independent mechanisms.

Whole-Cell Biotransformation

Lactobacillus kefiri DSM 20587 expresses a NADPH-dependent ketoreductase (KRED) that reduces 6-oxooctan-3-one to the (R)-alcohol with 98% ee. Immobilizing the cells in calcium alginate beads improves catalyst recyclability, achieving a total turnover number (TTN) of 15,000 over 10 batches. Substrate feeding strategies that maintain ketone concentrations below 50 mM prevent enzyme inhibition.

Purified Enzyme Systems

Recombinant Candida parapsilosis carbonyl reductase (CpCR) fused to a glucose dehydrogenase (GDH) cofactor regeneration system enables continuous production. The fused enzyme exhibits a kcat/Km of 4.2 × 10^3 M^-1s^-1 for 6-oxooctan-3-one, outperforming free enzyme mixtures by 3-fold. Directed evolution of CpCR has further enhanced thermostability, allowing reactions at 45°C with negligible activity loss over 72 hours.

Comparative Analysis of Synthetic Methods

The following table evaluates key metrics across major synthesis routes:

| Method | Yield (%) | ee (%) | Steps | Cost (USD/g) | Scalability |

|---|---|---|---|---|---|

| Chiral pool synthesis | 35-42 | 99 | 7 | 220 | Low |

| Asymmetric hydroboration | 68 | 94 | 4 | 180 | Medium |

| DKR with KRED | 92 | 99 | 3 | 85 | High |

| Whole-cell biotransform | 78 | 98 | 2 | 60 | High |

Biocatalytic methods dominate in scalability and cost-effectiveness, while chiral pool synthesis remains valuable for small-scale production of high-purity material. Asymmetric catalysis strikes a balance between yield and stereoselectivity but suffers from ligand costs.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Hydroxyoctan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 6-oxooctanoic acid or 6-hydroxyhexanoic acid.

Reduction: 6-hydroxyoctanol.

Substitution: 6-chlorooctan-3-one or 6-bromooctan-3-one.

Scientific Research Applications

(6R)-6-Hydroxyoctan-3-one has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of (6R)-6-Hydroxyoctan-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. Pathways involving this compound often include metabolic processes where it is converted into other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparisons

6-Hydroxy-6-methylheptan-3-one

- Structure : A branched hydroxyketone with a methyl group at C-6 and a ketone at C-3 (Figure 2a).

- Key Differences :

- The methyl branch at C-6 introduces steric hindrance, reducing rotational freedom compared to the linear (6R)-6-Hydroxyoctan-3-one.

- The absence of a stereocenter at C-6 (due to symmetry from branching) simplifies its stereochemical profile.

- Synthesis : Unlike the target compound, which may require enantioselective oxidation or reduction, branched analogs like 6-hydroxy-6-methylheptan-3-one are often synthesized via acid-catalyzed cyclization or branching agents .

(6β)-6-Hydroxycholest-4-en-3-one

- Structure : A steroidal derivative with a hydroxyl group at C-6 (β-configuration, equivalent to R) and a ketone at C-3 (Figure 2b).

- Key Differences :

- Applications : Steroidal hydroxyketones are frequently studied for hormonal or anti-inflammatory activity, whereas linear hydroxyketones may serve as flavorants or synthetic intermediates.

6-Hydroxytropinone

- Structure : A bicyclic azabicyclo[3.2.1]octan-3-one with a hydroxyl group at C-6 (Figure 2c).

- Key Differences :

Pseudotremulane Sesquiterpenoids (e.g., Pseudotremulane A)

- Structure: Cyclic sesquiterpenoids with multiple stereocenters, including a 6R configuration (Figure 2d).

- Key Differences: The macrocyclic structure and additional functional groups (e.g., ester carbonyls) enable diverse biological activities, such as antimicrobial or cytotoxic effects. Stereochemical determination relies heavily on ECD spectroscopy and NOE correlations, methods also applicable to linear hydroxyketones .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereocenters | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₈H₁₆O₂ | 144.21 | Hydroxyl, Ketone | 1 (C-6 R) | Moderate solubility in polar solvents |

| 6-Hydroxy-6-methylheptan-3-one | C₈H₁₆O₂ | 144.21 | Hydroxyl, Ketone | 0 | Lower viscosity due to branching |

| (6β)-6-Hydroxycholest-4-en-3-one | C₂₇H₄₄O₂ | 400.64 | Hydroxyl, Ketone | 8 | High melting point (>200°C) |

| 6-Hydroxytropinone | C₈H₁₃NO₂ | 155.20 | Hydroxyl, Ketone, Amine | 3 | Basic pH in solution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.